Cas no 18086-24-3 (2,5-Dimethoxyphenylacetonitrile)

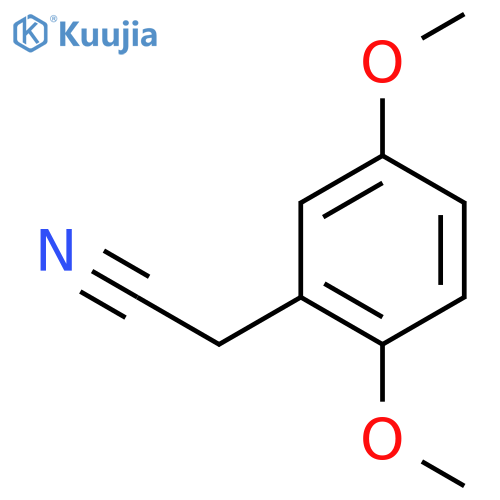

18086-24-3 structure

商品名:2,5-Dimethoxyphenylacetonitrile

2,5-Dimethoxyphenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-Dimethoxyphenyl)acetonitrile

- 2,5-DIMETHOXYPHENYLACETONITRILE

- 2,5-Dimethyoxyphenylacetonitrile

- Benzeneacetonitrile,2,5-dimethoxy-

- CS-0302682

- AM20030199

- (2,5-dimethoxyphenyl)acetonitrile

- Benzeneacetonitrile, 2,5-dimethoxy-

- AS-62502

- 18086-24-3

- J-507352

- D95884

- EN300-1827743

- DTXSID70374326

- SCHEMBL11825653

- AKOS006344166

- AC-25728

- FT-0637647

- MFCD00016388

- DB-020108

- 2,5-Dimethoxyphenylacetonitrile

-

- MDL: MFCD00016388

- インチ: InChI=1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3

- InChIKey: DBKDGRJAFWDOOJ-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C(=C1)CC#N)OC

計算された属性

- せいみつぶんしりょう: 177.078979g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 177.078979g/mol

- 単一同位体質量: 177.078979g/mol

- 水素結合トポロジー分子極性表面積: 42.2Ų

- 重原子数: 13

- 複雑さ: 196

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.082

- ゆうかいてん: 51-53°C

- ふってん: 305.6°Cat760mmHg

- フラッシュポイント: 121.6°C

- PSA: 42.25000

- LogP: 1.76988

- ようかいせい: 自信がない

2,5-Dimethoxyphenylacetonitrile セキュリティ情報

- 危険物輸送番号:3276

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:TOXIC

2,5-Dimethoxyphenylacetonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,5-Dimethoxyphenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D480913-50mg |

2,5-Dimethoxyphenylacetonitrile |

18086-24-3 | 50mg |

$58.00 | 2023-05-18 | ||

| Enamine | EN300-1827743-0.05g |

2-(2,5-dimethoxyphenyl)acetonitrile |

18086-24-3 | 0.05g |

$83.0 | 2023-09-19 | ||

| Enamine | EN300-1827743-1.0g |

2-(2,5-dimethoxyphenyl)acetonitrile |

18086-24-3 | 1g |

$671.0 | 2023-06-03 | ||

| TRC | D480913-1g |

2,5-Dimethoxyphenylacetonitrile |

18086-24-3 | 1g |

$207.00 | 2023-05-18 | ||

| Enamine | EN300-1827743-0.5g |

2-(2,5-dimethoxyphenyl)acetonitrile |

18086-24-3 | 0.5g |

$95.0 | 2023-09-19 | ||

| abcr | AB150555-5g |

2,5-Dimethoxyphenylacetonitrile, 98%; . |

18086-24-3 | 98% | 5g |

€214.80 | 2025-02-27 | |

| abcr | AB150555-25g |

2,5-Dimethoxyphenylacetonitrile, 98%; . |

18086-24-3 | 98% | 25g |

€714.60 | 2025-02-27 | |

| Ambeed | A498031-5g |

2-(2,5-Dimethoxyphenyl)acetonitrile |

18086-24-3 | 98% | 5g |

$409.0 | 2024-04-22 | |

| Ambeed | A498031-10g |

2-(2,5-Dimethoxyphenyl)acetonitrile |

18086-24-3 | 98% | 10g |

$682.0 | 2024-04-22 | |

| Enamine | EN300-1827743-5g |

2-(2,5-dimethoxyphenyl)acetonitrile |

18086-24-3 | 5g |

$326.0 | 2023-09-19 |

2,5-Dimethoxyphenylacetonitrile 関連文献

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

5. Book reviews

18086-24-3 (2,5-Dimethoxyphenylacetonitrile) 関連製品

- 7035-03-2((2-Methoxyphenyl)acetonitrile)

- 60-82-2(Phloretin)

- 54-28-4(γ-Tocopherol)

- 55-81-2(2-(4-Methoxyphenyl)ethylamine)

- 68913-85-9(2,3,4-Trimethoxyphenylacetonitrile)

- 59-02-9(Vitamin E)

- 25562-98-5(2-Phenoxyphenylacetonitrile)

- 4468-57-9(2,3-Dimethoxyphenylacetonitrile)

- 79-97-0(Bisphenol C)

- 75391-57-0(2-(4-Methoxy-3-methylphenyl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18086-24-3)2,5-Dimethoxyphenylacetonitrile

清らかである:99%/99%

はかる:5g/25g

価格 ($):292.0/1205.0